6-Amino-N,N-diethyl-9H-purine-9-carboxamide
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Overview
Description
6-Amino-N,N-diethyl-9H-purine-9-carboxamide: is a heterocyclic compound belonging to the purine family. It is characterized by its unique structure, which includes an amino group at the 6th position and a diethylamino group at the 9th position of the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-N,N-diethyl-9H-purine-9-carboxamide typically involves the reaction of 6-chloropurine with diethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-N,N-diethyl-9H-purine-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where nucleophiles like alkyl halides can replace the hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of N-alkylated purine derivatives.
Scientific Research Applications
Chemistry: 6-Amino-N,N-diethyl-9H-purine-9-carboxamide is used as a building block in the synthesis of various heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies. Its structural similarity to nucleotides makes it a valuable tool in studying nucleotide-protein interactions .
Medicine: The compound is explored for its potential therapeutic applications, including its role as an anticancer agent. Studies have shown that purine derivatives can exhibit significant anticancer activity by targeting specific cellular pathways .
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique structure allows for the creation of compounds with tailored properties for specific industrial applications .
Mechanism of Action
The mechanism of action of 6-Amino-N,N-diethyl-9H-purine-9-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptor proteins, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
6-Amino-9H-purine-9-propanoic acid: Similar structure with a propanoic acid group instead of a diethylamino group.
9H-Purin-6-amine, N,N-dimethyl-9-(phenylmethyl)-: Contains a phenylmethyl group instead of a diethylamino group.
Uniqueness: 6-Amino-N,N-diethyl-9H-purine-9-carboxamide is unique due to its diethylamino group, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and ability to interact with various molecular targets, making it a valuable compound in research and development .
Properties
CAS No. |
89814-73-3 |
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Molecular Formula |
C10H14N6O |
Molecular Weight |
234.26 g/mol |
IUPAC Name |
6-amino-N,N-diethylpurine-9-carboxamide |
InChI |
InChI=1S/C10H14N6O/c1-3-15(4-2)10(17)16-6-14-7-8(11)12-5-13-9(7)16/h5-6H,3-4H2,1-2H3,(H2,11,12,13) |
InChI Key |
NENKDHSAPXIWTR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)N1C=NC2=C(N=CN=C21)N |
Origin of Product |
United States |
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